molecular formula C21H20ClF2N3O3 B1429330 Difloxacin-d3 (hydrochloride) CAS No. 1173021-89-0

Difloxacin-d3 (hydrochloride)

Cat. No.: B1429330
CAS No.: 1173021-89-0
M. Wt: 438.9 g/mol
InChI Key: JFMGBGLSDVIOHL-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Difloxacin-d3, also known as Difloxacin D3 hydrochloride (methyl D3), is a synthetic fluoroquinolone used in veterinary medicine . The primary target of Difloxacin-d3 is the bacterial enzyme DNA gyrase, also known as Topoisomerase II . This enzyme is essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

The primary mode of action of Difloxacin-d3 involves interaction with DNA gyrase . Difloxacin-d3 inhibits DNA gyrase, an enzyme required for negative supercoiling during DNA replication . This interaction interferes with the maintenance and synthesis of bacterial DNA, leading to cell death due to the inability of bacteria to maintain the DNA superhelical structure .

Biochemical Pathways

The inhibition of DNA gyrase by Difloxacin-d3 affects the DNA replication process, a critical biochemical pathway in bacterial cells . This disruption of DNA replication leads to cell death, exerting a bactericidal effect .

Pharmacokinetics

Difloxacin-d3 is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . It is primarily metabolized by the liver through glucuronidation and secreted in the bile . The drug can also be reabsorbed with the bile .

Result of Action

The result of Difloxacin-d3’s action is the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents the bacteria from maintaining and synthesizing their DNA, leading to cell death . This makes Difloxacin-d3 a potent antibacterial agent with a broad bactericidal spectrum .

Action Environment

The action of Difloxacin-d3 can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the pH of the environment, the presence of other substances in the body, and the health status of the organism . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difloxacin D3 hydrochloride (methyl D3) involves the incorporation of deuterium atoms into the difloxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of difloxacin D3 hydrochloride (methyl D3) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production methods are designed to meet stringent quality standards to ensure the compound’s suitability for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Difloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difloxacin-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in mass spectrometry .

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGBGLSDVIOHL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-89-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difloxacin-d3 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
Difloxacin-d3 (hydrochloride)
Reactant of Route 3
Reactant of Route 3
Difloxacin-d3 (hydrochloride)
Reactant of Route 4
Reactant of Route 4
Difloxacin-d3 (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Difloxacin-d3 (hydrochloride)
Reactant of Route 6
Reactant of Route 6
Difloxacin-d3 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.